molecular formula C13H11NO B154958 1-Ethylbenz(cd)indol-2(1H)-one CAS No. 1830-56-4

1-Ethylbenz(cd)indol-2(1H)-one

Cat. No.: B154958
CAS No.: 1830-56-4
M. Wt: 197.23 g/mol
InChI Key: BYZKRKXJSNSHEE-UHFFFAOYSA-N
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Description

1-ethyl-2-benzo[cd]indolone is a member of isoindoles.

Biological Activity

1-Ethylbenz(cd)indol-2(1H)-one, with the CAS number 1830-56-4, is a compound belonging to the class of indole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₁NO
  • Molecular Weight : 197.23 g/mol
  • IUPAC Name : 1-Ethylbenzo[cd]indol-2-one
  • Canonical SMILES : CCN1C2=CC=CC3=C2C(=CC=C3)C1=O

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its potential in inhibiting cancer cell migration and promoting apoptosis in hepatocellular carcinoma models. The compound functions through mechanisms involving lysosomal targeting and autophagy modulation, which are critical in cancer therapy .

StudyFindings
Study on Polyamine ConjugatesCompound 15f (related to this compound) showed potent inhibitory activity against liver cancer cells both in vitro and in vivo.
Synthesis and Biological EvaluationRelated benz(cd)indol-2(1H)-one derivatives displayed antitumor activity against Aurora B kinase, suggesting a pathway for therapeutic application.

Antioxidant Activity

The compound has also been noted for its antioxidant properties. It may act as a free radical scavenger, which is essential for protecting cells from oxidative stress-related damage. This activity could be beneficial in various pathological conditions where oxidative stress plays a pivotal role.

The biological effects of this compound can be attributed to several mechanisms:

  • Lysosomal Targeting : The compound is believed to enter cells via polyamine transporters localized in lysosomes, triggering pathways that lead to cell death through autophagy and apoptosis.
  • Modulation of Cellular Pathways : By affecting autophagy and apoptosis pathways, it enhances the efficacy of existing cancer therapies.
  • Free Radical Scavenging : Its potential as an antioxidant helps mitigate cellular damage caused by reactive oxygen species (ROS).

Case Study 1: Anticancer Mechanism

In a detailed examination of compound 15f (a derivative), researchers found that it induced apoptosis through lysosome-mediated pathways while also promoting autophagy. This dual action was shown to inhibit metastasis in liver cancer models, providing a promising avenue for future therapeutic strategies .

Case Study 2: Antioxidant Potential

A study evaluating the antioxidant capacity of various indole derivatives suggested that compounds like this compound could effectively scavenge free radicals, thus contributing to their protective effects against oxidative stress.

Properties

IUPAC Name

1-ethylbenzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-2-14-11-8-4-6-9-5-3-7-10(12(9)11)13(14)15/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZKRKXJSNSHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171371
Record name 1-Ethylbenz(cd)indol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1830-56-4
Record name 1-Ethylbenz[cd]indol-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1830-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethylbenz(cd)indol-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethylbenz(cd)indol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylbenz[cd]indol-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-ETHYLBENZ(CD)INDOL-2(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR88TZB3LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of benz[cd]indol-2(1H)-one (15.0 g, 88.8 mmole) in 20% aqueous potassium hydroxide (200 ml) was heated at 55°-60° C. while 60 ml of diethyl sulfate was added dropwise over a three hour period. After 16 hours at room temperaure and an additional hour at 55°-60° C., the mixture was partitioned between dichloromethane and water. The organic phase was concentrated and purified by chromatography on silicon dioxide with 5% acetone/dichloromethane to give the desired product (8.0 g, 46%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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